molecular formula C14H21N3O3 B11761235 tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-3-ylbutyl]carbamate

tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-3-ylbutyl]carbamate

Cat. No.: B11761235
M. Wt: 279.33 g/mol
InChI Key: WDUTZEGDLXIRSG-ATVHPVEESA-N
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Description

tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-3-ylbutyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a hydroxyimino (oxime) moiety in the Z-configuration, and a pyridin-3-yl substituent attached to a four-carbon chain. The Z-configuration of the hydroxyimino group and the pyridin-3-yl substitution pattern may influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-3-ylbutyl]carbamate

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)16-9-5-7-12(17-19)11-6-4-8-15-10-11/h4,6,8,10,19H,5,7,9H2,1-3H3,(H,16,18)/b17-12-

InChI Key

WDUTZEGDLXIRSG-ATVHPVEESA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCC/C(=N/O)/C1=CN=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=NO)C1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-3-ylbutyl]carbamate typically involves the following steps:

    Formation of the Hydroxyimino Intermediate: The starting material, 4-pyridinecarboxaldehyde, is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the hydroxyimino intermediate.

    Coupling with tert-Butyl Carbamate: The hydroxyimino intermediate is then coupled with tert-butyl carbamate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oxime derivatives.

    Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products:

    Oxidation: Oxime derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-3-ylbutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The compound is compared below with its closest structural analogs identified in the literature:

Analog 1 : tert-butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-2-yl)butyl]carbamate
  • Source :
  • Structural Differences: Pyridine Position: Pyridin-2-yl vs. pyridin-3-yl in the target compound. Configuration: E-configuration of the hydroxyimino group vs. Z-configuration in the target.
  • Implications :
    • The pyridin-2-yl substitution may alter hydrogen-bonding interactions compared to the 3-yl position.
    • The E-configuration could lead to steric and electronic differences, affecting reactivity and stability.
Analog 2 : tert-butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate
  • Source : (Catalog of Pyridine Compounds, p. 229)
  • Structural Differences :
    • Chain Length : Shorter methylene chain (C1) vs. butyl chain (C4) in the target.
    • Substituents : Additional methoxy group at the 5-position of the pyridine ring.
  • Implications: The shorter chain reduces flexibility and may limit interactions with hydrophobic pockets in biological targets.
Analog 3 : tert-butyl (1-acetylpiperidin-4-yl)carbamate
  • Source : (EP 4 219 465 A2)
  • Structural Differences: Core Structure: Piperidine ring vs. linear butyl chain in the target. Functional Groups: Acetylated amine vs. hydroxyimino group.
  • Implications :
    • The piperidine core confers rigidity and may enhance metabolic stability.
    • The acetyl group introduces polarity, affecting solubility and pharmacokinetics.

Comparative Data Table

Parameter Target Compound Analog 1 () Analog 2 () Analog 3 ()
Molecular Formula C₁₈H₂₆N₃O₃ (estimated) C₁₈H₂₆N₃O₃ C₁₄H₂₀N₃O₄ C₁₂H₂₂N₂O₃
Pyridine Position 3-yl 2-yl 3-yl (with 5-methoxy) N/A (piperidine core)
Hydroxyimino Configuration Z E N/A (hydroxyimino methyl) N/A
Chain Length Butyl (C4) Butyl (C4) Methyl (C1) N/A
Key Functional Groups Boc, hydroxyimino, pyridin-3-yl Boc, hydroxyimino, pyridin-2-yl Boc, hydroxyimino, methoxy Boc, acetylated piperidine

Broader Context of tert-Butyl Carbamates

The PharmaBlock catalog (Evidences 4–10) lists numerous tert-butyl carbamates with diverse cores (e.g., piperidines, bicyclic systems).

  • Piperidine/Bicyclic Derivatives : Compounds like tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate () emphasize the use of rigid cores for conformational control in drug discovery .
  • Fluorinated Derivatives : tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate () demonstrates how halogenation modulates electronic properties and metabolic stability .

Biological Activity

The compound tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-3-ylbutyl]carbamate is a derivative of carbamate that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C13H18N4O3
Molecular Weight: 278.31 g/mol
CAS Number: Not specifically listed in the search results but can be derived from its structure.

The structure features a tert-butyl group, a hydroxyimino group, and a pyridine ring, which contribute to its biological properties.

The biological activity of this compound is primarily linked to its interaction with various enzymes and receptors in biological systems. It has been shown to exhibit:

  • Inhibition of β-secretase and acetylcholinesterase: Similar compounds have demonstrated the ability to inhibit β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM), which are crucial in the pathogenesis of Alzheimer's disease (AD) by preventing amyloid-beta aggregation .
  • Antioxidant Activity: Compounds with similar structures have been reported to possess antioxidant properties, reducing oxidative stress markers such as malondialdehyde (MDA) and increasing glutathione levels .

Case Studies

  • Neuroprotective Effects:
    • A study investigated the effects of related compounds on astrocytes exposed to amyloid-beta (Aβ) peptide. The results indicated that these compounds could protect against cell death induced by Aβ, suggesting potential therapeutic applications in neurodegenerative diseases .
  • In Vivo Studies:
    • In a scopolamine-induced model of Alzheimer's disease, related compounds showed a reduction in Aβ levels and β-secretase activity. However, the efficacy varied, indicating the need for further research into bioavailability and dosing strategies .

Comparative Table of Biological Activities

Compound Nameβ-Secretase Inhibition (IC50)Acetylcholinesterase Inhibition (Ki)Antioxidant Activity (IC50)
M415.4 nM0.17 μM>400 μM
This compoundTBDTBDTBD

Note: The specific activities for this compound require further empirical data to be accurately filled in.

Research Findings

Recent studies highlight the multifaceted role of nitrogen-containing compounds in modulating biological processes:

  • Cytotoxicity Assessment: In vitro studies have shown that certain derivatives do not exhibit significant cytotoxicity at therapeutic concentrations, making them suitable candidates for drug development .
  • Therapeutic Potential: The ability to cross the blood-brain barrier and target specific pathways associated with neurodegeneration positions these compounds as promising candidates for further research in treating conditions like Alzheimer's disease.

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